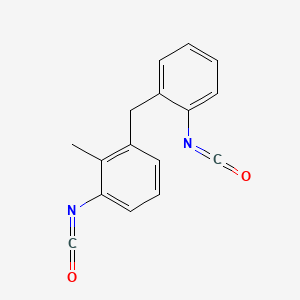

3-(o-Isocyanatobenzyl)-o-tolyl isocyanate

Description

General Overview of Aromatic Diisocyanates in Advanced Chemical Research

In the realm of advanced chemical research, aromatic diisocyanates are prized for their utility as building blocks in polymer chemistry. The electron-deficient carbon atom of the isocyanate group is highly susceptible to nucleophilic attack, leading to the formation of stable urethane (B1682113) linkages with alcohols, urea (B33335) linkages with amines, and a variety of other functional groups. This reactivity is the cornerstone of polyurethane production, where diisocyanates are reacted with polyols to create polymers with a wide spectrum of properties, from flexible foams to rigid elastomers and high-performance coatings.

Key areas of academic inquiry include the development of novel diisocyanate structures to tailor polymer properties, the study of reaction kinetics and mechanisms to control polymerization processes, and the exploration of more sustainable, bio-based isocyanates to address environmental concerns. The search for new catalysts and the investigation of structure-property relationships in the resulting polymers are also active fields of research.

Structural and Reactive Characteristics of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate within the Diisocyanate Class

The presence of the benzyl (B1604629) group introduces a degree of flexibility not found in more rigid aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI). This structural feature could potentially be exploited to modify the mechanical properties of resulting polymers.

Basic physicochemical properties for this compound and its isomers have been reported, primarily in chemical supplier catalogs.

Table 1: Physicochemical Properties of Isomeric Diisocyanates

| Property | This compound | 3-(p-isocyanatobenzyl)-o-tolyl isocyanate | 5-(p-isocyanatobenzyl)-o-tolyl isocyanate |

| CAS Number | 94166-36-6 | 78084-30-7 | 75790-84-0 |

| Molecular Formula | C₁₆H₁₂N₂O₂ | C₁₆H₁₂N₂O₂ | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol epa.gov | 264.28 g/mol | 264.28 g/mol |

| Density | No Data Available | 1.11 g/cm³ | No Data Available |

| Boiling Point | No Data Available | 400.8 °C at 760 mmHg | No Data Available |

This table is populated with data from publicly available chemical databases and may not be derived from peer-reviewed research.

Research Trajectories and Academic Significance of Isocyanate Compounds

The academic significance of isocyanate compounds is continually expanding. Current research trajectories are increasingly focused on enhancing the sustainability and performance of isocyanate-based materials. A major area of investigation is the development of non-phosgene routes for isocyanate synthesis to improve the safety and environmental profile of their production.

Furthermore, the synthesis of bio-based isocyanates from renewable resources is a burgeoning field, driven by the desire to reduce reliance on petrochemical feedstocks. Research is also directed towards creating "smart" polymers from isocyanates, such as self-healing materials and stimuli-responsive polymers, for a variety of advanced applications.

While this compound does not currently feature in these prominent research trends, its unique structure presents potential avenues for future investigation. A systematic study of its synthesis, reactivity, and the properties of polymers derived from it could reveal novel applications and contribute to the broader understanding of aromatic diisocyanate chemistry. The lack of available research underscores an opportunity for the academic community to explore this and other understudied diisocyanate structures.

Structure

3D Structure

Properties

CAS No. |

94166-36-6 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

1-isocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene |

InChI |

InChI=1S/C16H12N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h2-8H,9H2,1H3 |

InChI Key |

AYEGYNYLXCZWQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N=C=O)CC2=CC=CC=C2N=C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Phosgenation-Based Synthetic Routes for 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate

The most established industrial method for the production of isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.govacs.org For the target molecule, the corresponding precursor would be 3-(o-aminobenzyl)-o-toluidine. This process is typically conducted in either a liquid or gas phase. acs.org

The conversion of the diamine precursor, 3-(o-aminobenzyl)-o-toluidine, to this compound via phosgenation involves a multi-step process. Initially, the amine reacts with phosgene to form a carbamoyl (B1232498) chloride, which then undergoes dehydrochlorination to yield the isocyanate. sigmaaldrich.com

The reactivity of the two primary amine groups in 3-(o-aminobenzyl)-o-toluidine is a critical factor. Generally, the reactivity of isocyanate groups follows the order: secondary aliphatic < primary aliphatic < ortho aromatic < para aromatic. semanticscholar.org While both amine groups in the precursor are aromatic, their electronic and steric environments can influence their reaction rates. The presence of the methyl group on one of the aromatic rings can slightly alter the nucleophilicity of the adjacent amine.

Selectivity in diisocyanate synthesis is crucial to minimize the formation of undesired by-products such as ureas and other oligomeric species. paint.org The reaction conditions, including temperature and solvent, play a significant role in controlling the selectivity. paint.orgacs.org

| Catalyst | While often not required for phosgenation, catalysts can influence selectivity in related reactions. paint.orgacs.org |

This table is generated based on general principles of isocyanate chemistry and may not reflect specific experimental data for this compound.

For research-scale synthesis, the liquid-phase phosgenation method is often employed. acs.org This typically involves dissolving the amine precursor in an inert solvent and treating it with a solution of phosgene. Optimization of this process involves careful control of stoichiometry, temperature, and reaction time to maximize the yield of the desired diisocyanate and minimize the formation of impurities. acs.org The use of phosgene substitutes like diphosgene or triphosgene (B27547) can offer advantages in handling and safety for laboratory-scale preparations. sigmaaldrich.com

Due to the high toxicity of phosgene, significant research has been directed towards developing safer alternatives. nih.govacs.org These non-phosgene methods often involve the thermal decomposition of carbamates. nih.govacs.orgresearchgate.net One prominent alternative is the use of dimethyl carbonate (DMC), which is considered an environmentally benign reagent. nih.govacs.org The reaction of an amine with DMC produces a carbamate (B1207046), which can then be thermally decomposed to the isocyanate. nih.govacs.org Other non-phosgene routes include reductive and oxidative carbonylation of nitro or amino compounds, respectively. nih.govacs.org

Table 2: Comparison of Phosgene and a Common Alternative

| Feature | Phosgene | Dimethyl Carbonate (DMC) |

|---|---|---|

| Toxicity | High nih.govacs.org | Low nih.govacs.org |

| Corrosivity | High (produces HCl) nih.gov | Low acs.org |

| Reaction Conditions | Often milder for the initial reaction sigmaaldrich.com | Typically requires higher temperatures for carbamate decomposition nih.gov |

| By-products | Hydrogen chloride nih.gov | Methanol (recyclable) nih.gov |

This table provides a general comparison and specific conditions would vary based on the substrate.

Alternative and Emerging Synthetic Strategies for Isocyanate Functionality

Several classical name reactions in organic chemistry provide pathways to isocyanates from different functional group precursors. These methods are particularly valuable in laboratory settings for the synthesis of complex or functionally diverse isocyanates. rsc.org

These rearrangement reactions share a common feature: the formation of an isocyanate intermediate through the migration of an alkyl or aryl group to an electron-deficient nitrogen atom. rsc.orgyoutube.com

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. numberanalytics.comnumberanalytics.comwikipedia.org The acyl azide precursor for the synthesis of this compound would be derived from the corresponding dicarboxylic acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. acs.orgnih.gov

Hofmann Rearrangement : In the Hofmann rearrangement, a primary amide is treated with a halogen (like bromine) and a strong base to yield an isocyanate with one fewer carbon atom. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The precursor would be the corresponding diamide. Various halogenating agents such as N-bromosuccinimide (NBS) can also be used. acs.org

Schmidt Reaction : The Schmidt reaction converts a carboxylic acid directly to an amine with the loss of one carbon atom, proceeding through an isocyanate intermediate. byjus.comwikipedia.orgorganic-chemistry.org The reaction of the dicarboxylic acid precursor with hydrazoic acid under acidic conditions would lead to the formation of the diisocyanate. wikipedia.org

Lossen Rearrangement : This reaction involves the conversion of a hydroxamic acid or its derivative into an isocyanate. numberanalytics.comacs.orgwikipedia.org The corresponding dihydroxamic acid would be the precursor for the target diisocyanate. The reaction can be promoted under thermal or basic conditions. researchgate.net

Table 3: Overview of Rearrangement Reactions for Isocyanate Synthesis

| Reaction | Precursor Functional Group | Key Reagents |

|---|---|---|

| Curtius | Acyl azide numberanalytics.comnumberanalytics.com | Heat or photolysis wikipedia.org |

| Hofmann | Primary amide wikipedia.orgnumberanalytics.com | Br₂ or Cl₂, NaOH numberanalytics.com |

| Schmidt | Carboxylic acid byjus.comwikipedia.org | Hydrazoic acid (HN₃), H₂SO₄ wikipedia.org |

| Lossen | Hydroxamic acid numberanalytics.comwikipedia.org | Activating agent, heat or base researchgate.net |

This table outlines the general requirements for each rearrangement reaction.

An emerging method for the synthesis of isocyanates involves the oxidation of isonitriles. nih.govorganic-chemistry.org This transformation can be achieved using various oxidizing agents. A notable example is the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride. nih.govorganic-chemistry.org This method is generally rapid and produces the isocyanate in high purity with dimethyl sulfide (B99878) as the primary byproduct. organic-chemistry.org The precursor for this compound in this route would be the corresponding diisonitrile.

Catalytic Approaches in Non-Phosgene Isocyanate Synthesis Research

The conversion of the diamine precursor, 3-(o-aminobenzyl)-o-toluidine, to this compound via non-phosgene methods is a critical step towards a more environmentally benign and safer manufacturing process. Research in this area predominantly focuses on two catalytic pathways: the thermal decomposition of carbamate intermediates and the direct carbonylation of amines.

A prevalent non-phosgene route involves the initial formation of a dicarbamate from the diamine, followed by thermal or catalytic decomposition to the diisocyanate. rsc.org The reaction of 3-(o-aminobenzyl)-o-toluidine with a suitable carbonate, such as dimethyl carbonate (DMC), in the presence of a catalyst yields the corresponding bis(methylcarbamate).

A variety of catalysts have been investigated for the synthesis of carbamates from amines and organic carbonates. For the synthesis of methyl N-phenyl carbamate, a precursor to MDI, supported zinc acetate (B1210297) catalysts have shown good activity. sigmaaldrich.com For instance, a zinc acetate catalyst on activated carbon can achieve high yields of the carbamate. sigmaaldrich.com Other catalytic systems, such as those based on lead compounds, have also been explored for the synthesis of carbamates from related urea (B33335) compounds. sciencemadness.org

The subsequent step is the thermal decomposition of the isolated dicarbamate to the diisocyanate. This step is often the most challenging, requiring high temperatures and often leading to side reactions. Catalysts can be employed to lower the decomposition temperature and improve selectivity. For the decomposition of methyl N-phenyl carbamate to phenyl isocyanate, di-n-butyltin oxide has been shown to have high activity. rsc.org Zinc-based catalysts have also been investigated for the decomposition of dimethyl methylene (B1212753) diphenyl-4,4'-dicarbamate (MDC) to MDI. sigmaaldrich.com

Direct catalytic carbonylation of the diamine with carbon monoxide is another promising non-phosgene route. This method avoids the isolation of the carbamate intermediate. Group VIII transition metals, particularly palladium and rhodium complexes, are the most studied catalysts for the oxidative carbonylation of amines. nih.gov However, these reactions often require high pressures of carbon monoxide and can be sensitive to the substrate and reaction conditions. For the direct carbonylation of aminoquinoline benzamides, cobalt-based catalysts have been shown to be effective at room temperature using air as the oxidant. prepchem.comgoogle.com

The choice of catalyst and reaction conditions would need to be optimized for the specific substrate, 3-(o-aminobenzyl)-o-toluidine, to achieve high yields and selectivity for the desired this compound.

Table 1: Overview of Catalytic Systems in Non-Phosgene Isocyanate Synthesis This table is generated based on data from the text.

| Catalytic Step | Catalyst Type | Example Catalyst | Precursors | Product | Reference |

|---|---|---|---|---|---|

| Carbamate Synthesis | Supported Metal Acetate | Zinc Acetate on Activated Carbon | Aniline, Dimethyl Carbonate | Methyl Phenyl Carbamate | sigmaaldrich.com |

| Carbamate Synthesis from Urea | Lead Compounds | PbO, PbO2 | N,N'-Diphenyl Urea, Dimethyl Carbonate | Methyl Phenyl Carbamate | sciencemadness.org |

| Carbamate Decomposition | Organotin Oxides | Di-n-butyltin Oxide | Methyl N-phenyl Carbamate | Phenyl Isocyanate | rsc.org |

| Carbamate Decomposition | Zinc-based Catalysts | Zinc Powder | Dimethyl Methylene Diphenyl-4,4'-dicarbamate | Methylene Diphenyl Diisocyanate | sigmaaldrich.com |

| Direct Oxidative Carbonylation | Group VIII Transition Metals | Palladium/Rhodium Complexes | Amines, Carbon Monoxide | Isocyanates | nih.gov |

| Direct Carbonylation | Cobalt-based Catalysts | Co(acac)2 | Aminoquinoline Benzamides, Carbon Monoxide | Imides | prepchem.comgoogle.com |

Purification and Isolation Techniques for High-Purity this compound for Research Applications

The synthesis of this compound, particularly from the condensation of o-toluidine (B26562) and o-aminobenzyl alcohol followed by conversion to the isocyanate, will likely result in a mixture of isomers and byproducts. The primary isomers expected would be the 2,3'-, 2,2'-, and 3,3'-isomers of isocyanatobenzyl-tolyl isocyanate, alongside polymeric byproducts. The separation of these closely related compounds is crucial to obtain high-purity this compound for research applications, as impurities can significantly affect polymerization kinetics and final polymer properties. The purification strategies employed for mixtures of MDI isomers are highly relevant and can be adapted for this purpose.

Fractional distillation under high vacuum is a common industrial method for separating MDI isomers. researchgate.net Due to the different boiling points of the isomers, this technique can be effective. For instance, 4,4'-MDI can be separated from 2,4'-MDI and 2,2'-MDI through distillation, although it can be energy-intensive and risks thermal degradation of the heat-sensitive isocyanates. researchgate.net A similar approach could be applied to the isomeric mixture containing this compound.

Melt crystallization is another powerful technique for the purification of isocyanate isomers. researchgate.netresearchgate.netmdpi.comnih.gov This method relies on the differences in the melting points and crystal structures of the isomers. Dynamic falling film melt crystallization has been successfully used to separate 4,4'-MDI from 2,4'-MDI, achieving high purity. researchgate.netresearchgate.netmdpi.comnih.gov In this process, the isomeric mixture is melted and then slowly cooled on a surface, allowing the higher-melting point isomer to crystallize selectively. The process can be optimized by controlling the crystallization and sweating temperatures and rates to achieve high purity and yield. researchgate.netnih.gov Given the structural similarities, this technique holds significant promise for the purification of this compound.

A hybrid approach combining distillation and crystallization can also be very effective. rsc.org The crude isomer mixture can first be distilled to remove high-boiling polymeric residues and to obtain a pre-concentrated fraction of the desired isomer. This fraction can then be further purified by melt crystallization to achieve the final high-purity product. rsc.org

For laboratory-scale purification for research applications, column chromatography could also be a viable, albeit less scalable, option. The choice of the stationary and mobile phases would be critical to achieve good separation of the isomers.

Table 2: Purification Techniques for Diisocyanate Isomers This table is generated based on data from the text.

| Technique | Principle of Separation | Applicability to this compound | Key Considerations | Reference |

|---|---|---|---|---|

| Fractional Vacuum Distillation | Differences in boiling points of isomers. | Applicable for separating from other isomers and byproducts. | High energy consumption; risk of thermal degradation of the isocyanate. | researchgate.net |

| Dynamic Falling Film Melt Crystallization | Differences in melting points and crystal structures. | Highly promising for achieving high purity. | Requires careful optimization of temperature and cooling/heating rates. | researchgate.netresearchgate.netmdpi.comnih.gov |

| Hybrid Distillation-Crystallization | Combines the advantages of both techniques. | Effective for complex mixtures with polymeric byproducts. | Multi-step process that can improve overall efficiency and purity. | rsc.org |

| Column Chromatography | Differential adsorption of isomers on a stationary phase. | Suitable for small-scale laboratory purification. | Selection of appropriate stationary and mobile phases is crucial. | N/A |

Reaction Mechanisms and Kinetics of 3 O Isocyanatobenzyl O Tolyl Isocyanate

Nucleophilic Addition Reactions of Isocyanate Functional Groups

The core reactions of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate involve the nucleophilic addition to the electrophilic carbon atom of the isocyanate group. The general order of reactivity for common nucleophiles is primary aromatic amines > primary aliphatic amines > primary alcohols > water > secondary alcohols > phenols > carboxylic acids.

Table 1: Relative Reaction Rates of Isocyanates with Active Hydrogen Compounds This table illustrates the general reactivity hierarchy for isocyanate reactions at room temperature without a catalyst. The actual rates can be significantly influenced by steric hindrance, electronic effects, and reaction conditions.

| Reactant Type | Functional Group | Product | Relative Rate (Approx.) |

|---|---|---|---|

| Aliphatic Amine | R-NH₂ | Urea (B33335) | 1000 |

| Aromatic Amine | Ar-NH₂ | Urea | 100-200 |

| Primary Alcohol | R-OH | Urethane (B1682113) | 1 |

| Water | H₂O | Urea + CO₂ | 0.5-1 |

| Carboxylic Acid | R-COOH | Amide + CO₂ | ~0.1 |

The reaction between an isocyanate and an alcohol produces a urethane linkage, a cornerstone of polyurethane chemistry. wikipedia.orgwikipedia.org For this compound, reaction with a diol or polyol would lead to the formation of a polyurethane polymer.

The mechanism proceeds via the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the isocyanate group. This is typically followed by the transfer of the hydroxyl proton to the isocyanate's nitrogen atom. researchgate.net The reaction can be uncatalyzed, but it is often accelerated by catalysts. In the absence of a catalyst, the reaction may be facilitated by additional alcohol molecules, which can help to polarize the isocyanate group and assist in proton transfer, suggesting a multimolecular mechanism. kuleuven.be

In cases where the isocyanate is in excess, the initially formed urethane can react further with another isocyanate molecule to create an allophanate (B1242929) linkage. researchgate.netmdpi.com This secondary reaction is generally slower than urethane formation and occurs at higher temperatures. A proposed mechanism for this involves a two-step process where a non-covalent isocyanate dimer reacts with the alcohol to form an allophanate intermediate, which then rearranges to release the urethane. mdpi.comnih.gov

Isocyanates react rapidly with primary and secondary amines to form substituted ureas. wikipedia.orgresearchgate.net This reaction is generally much faster than the corresponding reaction with alcohols and typically does not require a catalyst. commonorganicchemistry.com The reaction of this compound with a diamine would produce a polyurea.

The mechanism involves a direct nucleophilic addition of the amine's nitrogen to the isocyanate's carbonyl carbon. commonorganicchemistry.comrsc.org The high nucleophilicity of the amine nitrogen drives the reaction forward efficiently at ambient temperatures.

If an excess of isocyanate is present, the urea linkage can react with another isocyanate group to form a biuret. wikipedia.org This reaction is analogous to allophanate formation from urethanes and typically requires elevated temperatures or specific catalysis to proceed at a significant rate.

The reaction of isocyanates with water is a critical process, particularly in the production of polyurethane foams. doxuchem.com The reaction proceeds in two main stages. First, water adds to the isocyanate group to form an unstable carbamic acid intermediate. researchgate.net This intermediate then spontaneously decomposes, eliminating carbon dioxide (CO₂) and forming a primary amine. doxuchem.compoliuretanos.net

Other active hydrogen compounds also react with isocyanates. For instance, carboxylic acids can react with isocyanates to produce an unstable mixed anhydride, which then decomposes to form an amide and carbon dioxide. researchgate.net Thiols react to form thiourethanes through a nucleophilic addition mechanism similar to that of alcohols. researchgate.net

Investigations into Polymerization Kinetics of this compound

Catalysts are crucial for controlling the rate of polyurethane and polyurea formation, especially for less reactive systems. tandfonline.com They can significantly accelerate the reaction between isocyanates and alcohols, which can be slow otherwise. researchgate.net

Metal-Based Catalysts: Organometallic compounds are highly effective catalysts. Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are widely used and are known to be powerful catalysts for the gelling reaction (urethane formation). researchgate.netumn.edu Other metal-based catalysts, including those based on zinc, titanium, and bismuth, are also employed as alternatives to tin catalysts. acs.orgacs.org The general mechanism for metal catalysts often involves the formation of a complex between the catalyst and one or both reactants, which facilitates the nucleophilic attack.

Amine Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (TEA), are also common catalysts. tandfonline.comresearchgate.net They are believed to function via a nucleophilic mechanism, where the amine attacks the isocyanate carbon to form a reactive intermediate, or via a general base catalysis mechanism, where the amine activates the hydroxyl group of the alcohol.

For an asymmetric diisocyanate like this compound, the choice of catalyst can be critical in directing the selectivity of the reaction towards one of the two different isocyanate groups. acs.org

Table 2: Illustrative Effect of Catalysts on Isocyanate-Alcohol Reaction Rate This table provides a qualitative comparison of the catalytic activity of common catalyst types for the polyurethane reaction. "Relative Rate Enhancement" is an order-of-magnitude estimate compared to the uncatalyzed reaction.

| Catalyst Type | Example | Proposed Mechanism | Relative Rate Enhancement |

|---|---|---|---|

| Organotin | Dibutyltin Dilaurate (DBTDL) | Lewis Acid (activates NCO and OH) | High (~10³ - 10⁵) |

| Tertiary Amine | DABCO | Nucleophilic / General Base | Moderate (~10² - 10³) |

| Organozinc | Zinc Octoate | Lewis Acid | Moderate-High |

| Organotitanium | Tetrabutyl Titanate (TBT) | Lewis Acid | Moderate-High |

The solvent in which the polymerization is conducted can have a significant impact on the reaction kinetics. nih.govnih.gov The rate of reaction between an isocyanate and an alcohol generally increases with the polarity and basicity of the solvent. researchgate.net

Temperature Dependence and Activation Energy Studies in Isocyanate Reactions

The reactivity of isocyanate groups is significantly influenced by temperature. Generally, an increase in temperature leads to a higher reaction rate. This relationship is quantified by the Arrhenius equation, which relates the rate constant of a reaction to the temperature and the activation energy. The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter in understanding and controlling isocyanate reactions.

A kinetic and mechanistic investigation of the alcoholysis of phenyl isocyanate using 1-propanol (B7761284) as the alcohol has also been undertaken to understand urethane formation. nih.gov The study of reaction kinetics at different temperatures allows for the determination of Arrhenius activation energies. For example, the activation energies for reactions of diisocyanates with alcohols can be experimentally determined and are influenced by the stoichiometry of the reactants. nih.gov

The following table presents representative activation energies for reactions involving common diisocyanates, which can be considered indicative of the expected range for this compound.

Table 1: Activation Energies for Diisocyanate Reactions

| Reaction Type | Diisocyanate | Reactant | Catalyst | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Dimerization | 2,4-Toluene diisocyanate (TDI) | - | - | 87.9 nih.gov |

| Trimerization | 2,4-Toluene diisocyanate (TDI) | - | - | 66.9 nih.gov |

| Urethane Formation | Phenyl Isocyanate | 1-Propanol | - | 62.6 (in THF model) nih.gov |

Self-Polymerization and Oligomerization Phenomena in Diisocyanate Chemistry.utwente.nl

Diisocyanates like this compound can undergo self-polymerization or oligomerization, especially at elevated temperatures or in the presence of catalysts. utwente.nl These reactions involve the isocyanate groups reacting with each other to form various structures, influencing the properties of the final polymeric material. utwente.nlacs.org The most common oligomerization reactions lead to the formation of isocyanurate rings, uretdiones, and allophanate linkages. utwente.nl

Formation of Isocyanurate Ring Structures.nih.gov

The cyclotrimerization of three isocyanate groups to form a highly stable six-membered isocyanurate ring is a key reaction in polyurethane chemistry. utwente.nlresearchgate.net This reaction is often catalyzed by nucleophiles such as tertiary amines. researchgate.net The resulting isocyanurate structure introduces a trifunctional cross-link, enhancing the thermal stability and rigidity of the polymer network. utwente.nlresearchgate.net

The mechanism for catalyzed trimerization generally involves the nucleophilic attack on the carbon of the isocyanate group, forming a reactive intermediate that then adds two more isocyanate molecules to form the cyclic trimer. researchgate.net Computational studies on TDI trimerization suggest a two-step mechanism with lower activation barriers compared to a one-step process. nih.gov

Formation of Uretdione and Allophanate Linkages

Uretdione Formation: Two isocyanate groups can react to form a four-membered ring structure known as a uretdione (or uretidione). google.comebrary.net This dimerization is a reversible reaction and can be catalyzed by specific phosphines or pyridines. google.comebrary.net The formation of uretdiones is often a slower process compared to trimerization. ebrary.net In some cases, uretdione formation is an undesirable side reaction, while in others, it is utilized to create specific polymer architectures. google.comebrary.net The thermal dissociation of the uretdione ring back to two isocyanate groups can occur at elevated temperatures. ebrary.net

Allophanate Formation: An allophanate linkage is formed when an isocyanate group reacts with a urethane group. ebrary.netresearchgate.net This reaction typically occurs at elevated temperatures and in the presence of excess isocyanate. ebrary.net Allophanate formation introduces branching and cross-linking in polyurethane networks, which can significantly affect the material's mechanical properties. ebrary.net The reaction is reversible, with the allophanate linkage breaking down back to a urethane and an isocyanate at higher temperatures. ebrary.netresearchgate.net Various catalysts, including tin-based compounds and bismuth-based compounds, can promote allophanate formation. google.com

Table 2: Common Oligomerization Reactions of Diisocyanates

| Linkage | Reacting Groups | Resulting Structure | Key Features |

|---|---|---|---|

| Isocyanurate | 3 x Isocyanate | Six-membered ring | High thermal stability, trifunctional cross-link utwente.nlresearchgate.net |

| Uretdione | 2 x Isocyanate | Four-membered ring | Reversible dimerization ebrary.net |

| Allophanate | 1 x Isocyanate + 1 x Urethane | Branched structure | Introduces cross-linking, thermally reversible ebrary.netresearchgate.net |

Intramolecular vs. Intermolecular Reactivity of Diisocyanates

The presence of two isocyanate groups on the this compound molecule allows for both intramolecular (within the same molecule) and intermolecular (between different molecules) reactions. The relative rates of these two pathways are influenced by several factors, including the distance and flexibility of the chain connecting the two isocyanate groups, the reaction conditions, and the presence of catalysts.

Generally, intramolecular reactions that lead to the formation of stable five- or six-membered rings are kinetically favored over their intermolecular counterparts due to a less significant decrease in entropy. ox.ac.ukwikipedia.org However, for this compound, the formation of a small ring through an intramolecular reaction between the two isocyanate groups is sterically hindered and would result in a highly strained structure. Therefore, intermolecular reactions, leading to the formation of linear polymer chains or cross-linked networks, are the predominant pathways.

Intermolecular reactions will lead to the step-growth polymerization of the diisocyanate, forming polyurethanes in the presence of polyols, or self-polymerizing to form polyisocyanurates, polyuretdiones, or structures with allophanate linkages. The competition between these intermolecular reactions will be dictated by the specific reaction conditions.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific research data on the polymerization chemistry of the compound "this compound." The search did not yield any studies concerning its homopolymerization, copolymerization, or the application of controlled polymerization techniques such as Living Polymerization, RAFT, or ATRP specifically to this monomer.

Consequently, it is not possible to generate an article that adheres to the strict outline provided, as no research findings, data tables, or detailed discussions on the polymer microstructure, copolymerization strategies, or the formation of various polymer architectures involving "this compound" are present in the public domain.

Information is available for the polymerization of other isocyanates and diisocyanates in general, but per the instructions to focus solely on the specified compound, this information cannot be used to construct the requested article.

Polymerization Chemistry and Applications in Advanced Materials Science

Development of Functional Polymers and Smart Materials from 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate

The unique asymmetrical structure of this compound, featuring two isocyanate groups with different reactivities and steric hindrances, presents intriguing possibilities for the synthesis of functional polymers and smart materials. While specific research on this particular diisocyanate is limited in publicly available literature, we can explore its potential based on established principles of isocyanate chemistry and polymer science.

Research into pH-Sensitive Polymers and Hydrogels

pH-sensitive polymers are a class of smart materials that undergo significant changes in their structure and properties in response to variations in environmental pH. nih.govrjptonline.org These materials often contain ionizable groups, such as carboxylic acids or amines, which can be protonated or deprotonated at different pH values, leading to conformational changes and swelling or shrinking of the polymer network. semanticscholar.orgresearchgate.net Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are a common form of pH-sensitive materials with applications in drug delivery and biomedical devices. expresspolymlett.comehu.esspecialchem.commdpi.com

While direct studies employing this compound for pH-sensitive polymers were not found, its diisocyanate nature allows for its use as a crosslinker or a monomer in the synthesis of polyurethane-based hydrogels. To impart pH sensitivity, it could be copolymerized with monomers containing acidic or basic functional groups. For instance, its reaction with diols or diamines containing carboxylic acid or tertiary amine moieties would introduce pH-responsive sites into the polymer backbone. The swelling behavior of such hydrogels would be dependent on the pH of the surrounding medium. researchgate.net

Hypothetical Swelling Mechanism of a Polyurethane Hydrogel Incorporating this compound and a Carboxylic Acid-Containing Diol:

| pH Condition | Polymer State | Swelling Behavior |

| Low pH (Acidic) | Carboxyl groups are protonated (-COOH) | Reduced electrostatic repulsion, leading to a collapsed or less swollen state. |

| High pH (Basic) | Carboxyl groups are deprotonated (-COO⁻) | Increased electrostatic repulsion between polymer chains, leading to network expansion and high swelling. |

The asymmetrical nature of this compound could potentially influence the crosslinking density and the spatial arrangement of the pH-sensitive groups within the hydrogel network, thereby affecting the swelling kinetics and the mechanical properties of the resulting material.

Investigation of Color-Switchable Polymeric Systems

Color-switchable, or chromogenic, polymers are materials that change their color in response to external stimuli such as light (photochromism), heat (thermochromism), or mechanical force (mechanochromism). This property is typically achieved by incorporating specific chromophoric molecules into the polymer structure.

No specific research has been identified that utilizes this compound in the development of color-switchable polymeric systems. However, it could theoretically be used to create such materials. For example, a chromophore containing hydroxyl or amine groups could be reacted with the isocyanate groups of this compound, covalently bonding it into a polyurethane or polyurea matrix. The response of the resulting polymer to stimuli would depend on the nature of the incorporated chromophore. For instance, spiropyrans, a class of photochromic molecules, could be functionalized with diol or diamine groups and then polymerized with this compound to create a photochromic polyurethane. nih.gov

The structure of the diisocyanate could influence the mobility and local environment of the chromophore within the polymer matrix, which in turn can affect the efficiency and kinetics of the color-switching process. The rigidity and asymmetry of the benzyl (B1604629) and tolyl groups might create specific nano-environments that could either enhance or hinder the conformational changes of the chromophore required for color switching.

Supramolecular Assembly and Self-Assembling Biomaterials Utilizing Isocyanate Chemistry

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnih.govnih.gov Self-assembling biomaterials, often based on peptides or other biocompatible molecules, are of great interest for applications in tissue engineering and regenerative medicine. dovepress.comnih.govnih.govrsc.org

Isocyanate chemistry, particularly the formation of urethane (B1682113) and urea (B33335) linkages, introduces strong hydrogen-bonding capabilities into polymers. expresspolymlett.com These hydrogen bonds can act as physical crosslinks, driving the self-assembly of polymer chains into ordered nanostructures. The asymmetrical structure of this compound could lead to the formation of polyurethanes or polyureas with unique self-assembly behaviors. The different steric environments of the two isocyanate groups could result in a non-uniform distribution of hydrogen bonding sites, potentially leading to hierarchical and complex supramolecular structures.

For the creation of self-assembling biomaterials, this compound could be reacted with biocompatible building blocks, such as amino acids or peptides functionalized with hydroxyl or amine groups. mdpi.com The resulting polyurethane or polyurea would possess both the biocompatibility of the peptide segment and the self-assembly-driving hydrogen bonds from the urethane/urea linkages. The specific arrangement of the aromatic rings in the diisocyanate could also contribute to π-π stacking interactions, further directing the self-assembly process. mdpi.comrsc.org

Role as a Specialty Monomer in High-Performance Polymer Synthesis

The performance of polymers like polyurethanes and polyureas is highly dependent on the chemical structure of their constituent monomers, particularly the diisocyanate. mdpi.comresearchgate.net The use of specialty monomers, such as the asymmetrically substituted this compound, can lead to polymers with tailored and enhanced properties.

Polyurethanes and Polyureas with Tailored Mechanical and Thermal Properties

Polyurethanes are synthesized through the reaction of diisocyanates with polyols, while polyureas are formed from the reaction of diisocyanates with diamines. semanticscholar.orgsphinxsai.comscispace.comresearchgate.netnih.gov The properties of these polymers are largely determined by their segmented structure, consisting of hard segments (formed from the diisocyanate and a chain extender) and soft segments (derived from the polyol or polyamine). researchgate.net

Mechanical Properties: A lower crystallinity might result in a lower modulus and hardness but could potentially increase the elongation at break and toughness.

Comparison of Expected Properties of Polyurethanes from Symmetrical vs. Asymmetrical Diisocyanates:

| Property | Symmetrical Diisocyanate (e.g., MDI) | Asymmetrical Diisocyanate (e.g., this compound) |

| Hard Segment Packing | Ordered, higher crystallinity | Disordered, lower crystallinity |

| Tensile Strength | Generally high | Potentially moderate to high |

| Elongation at Break | Moderate | Potentially high |

| Hardness | High | Moderate |

| Thermal Stability | Generally high | Potentially moderate to high |

This table represents expected trends based on general principles of polymer chemistry, as specific data for this compound is not available.

Advanced Elastomers and Thermoplastic Polyurethane Research

Thermoplastic polyurethanes (TPUs) are a versatile class of elastomers that combine the properties of thermoplastics and elastomers. specialchem.combasf.comdic-global.commade-in-china.comdebeer-breidenbach.com They exhibit excellent abrasion resistance, high tensile strength, and good flexibility. basf.com The properties of TPUs can be finely tuned by varying the composition of the hard and soft segments.

The use of an asymmetrical diisocyanate like this compound in TPU synthesis could offer a pathway to novel materials with unique property profiles. The irregular structure of the hard segments formed from this diisocyanate could lead to a broader range of morphologies and a different degree of phase separation compared to TPUs based on conventional diisocyanates. This could result in elastomers with an optimized balance of properties, such as high damping capacity combined with good elastic recovery.

Research in this area would involve synthesizing a series of TPUs with varying hard segment content using this compound and characterizing their mechanical, thermal, and morphological properties. Such studies would provide valuable insights into the structure-property relationships of TPUs derived from asymmetrical diisocyanates and could lead to the development of new high-performance elastomers for specialized applications.

Precursors for High-Performance Polymeric Coatings and Adhesives Research

The compound this compound is an aromatic diisocyanate with a molecular structure that suggests its potential as a valuable precursor in the synthesis of high-performance polymers. While specific research on this particular diisocyanate is not extensively available in public literature, its structural features allow for well-founded inferences regarding its polymerization chemistry and potential applications in advanced materials science, particularly in the realm of polymeric coatings and adhesives.

The fundamental chemistry of polyurethanes involves the reaction of diisocyanate molecules with polyols. uakron.edu The properties of the resulting polyurethane are highly dependent on the molecular structure of the isocyanate and polyol precursors. uakron.eduresearchgate.net The structure of the diisocyanate, in particular, plays a crucial role in determining the characteristics of the hard segment of the polyurethane, which in turn influences the material's mechanical properties, thermal stability, and adhesive strength. nih.govmdpi.com

Aromatic diisocyanates, such as this compound, are known to impart rigidity and strength to polyurethane networks due to the nature of the aromatic rings in their structure. mdpi.comdoxuchem.com This often leads to polymers with high tensile strength and good thermal resistance. mdpi.commdpi.com The asymmetric nature of this compound, with isocyanate groups in the ortho positions of the tolyl and benzyl moieties, is expected to influence the packing and ordering of the hard segments within the polymer matrix. This can affect the degree of phase separation between the hard and soft segments, a key factor in tailoring the final properties of the polyurethane. nih.gov

In the context of high-performance coatings, the choice of diisocyanate impacts durability, chemical resistance, and adhesion to the substrate. european-coatings.comnih.gov The reactivity of the isocyanate groups with active hydrogen-containing compounds on a surface is fundamental to achieving strong adhesion. researchgate.netrsc.org It is well-established that isocyanate groups can react with hydroxyl groups present on the surface of various substrates, forming strong urethane linkages that contribute to excellent adhesion. researchgate.net

For adhesive applications, the formulation of polyurethane adhesives often involves an excess of isocyanate groups to ensure strong bonding. henkel-adhesives.comgoogle.com The structure of the diisocyanate influences the cohesive strength of the adhesive as well as its adhesive properties to different materials. researchgate.net The presence of aromatic rings in this compound would likely contribute to strong intermolecular interactions, enhancing the cohesive strength of an adhesive formulated from it.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol |

| Appearance | Inferred to be a liquid or low-melting solid at room temperature |

| Isocyanate Group Reactivity | High, characteristic of aromatic isocyanates |

Table 2: Inferred Properties of Polyurethanes Derived from this compound

| Property | Inferred Characteristic | Rationale based on Structural Features |

| Mechanical Strength | High | The presence of two aromatic rings in the diisocyanate structure contributes to the rigidity of the polymer backbone. mdpi.comdoxuchem.com |

| Adhesion | Excellent | The reactive isocyanate groups can form strong chemical bonds with various substrates. researchgate.netrsc.org |

| Thermal Stability | Good | Aromatic structures generally enhance the thermal stability of polymers. mdpi.com |

| Flexibility | Moderate to Low | The rigid aromatic units would likely result in a less flexible polymer compared to those made from aliphatic diisocyanates. researchgate.net |

| Solvent Resistance | Good | The crosslinked nature of polyurethanes, enhanced by the aromatic hard segments, typically imparts good resistance to solvents. henkel-adhesives.com |

Further research, including the synthesis and characterization of polymers from this compound, is necessary to validate these inferred properties and fully explore its potential in advanced coatings and adhesives. The development of novel diisocyanates is a continuing area of research aimed at creating materials with tailored properties for specific high-performance applications. researchgate.netescholarship.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

For the monomer "3-(o-Isocyanatobenzyl)-o-tolyl isocyanate," a ¹H NMR spectrum would be expected to show a complex set of signals in the aromatic region (typically 7.0-8.0 ppm) due to the protons on the two benzene (B151609) rings. The methyl group on the tolyl ring would produce a singlet peak in the aliphatic region (around 2.3 ppm). chemicalbook.com The methylene (B1212753) (-CH2-) bridge connecting the two aromatic rings would also result in a singlet, likely in the 4.0-5.0 ppm range.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The isocyanate carbons (-NCO) would appear significantly downfield (typically 120-140 ppm). The aromatic carbons would generate a cluster of signals between 110-150 ppm, while the methyl carbon would be found upfield (around 20 ppm). spectrabase.com

Upon polymerization, such as through the formation of polyurethanes, significant changes in the NMR spectra would occur. The disappearance of the isocyanate carbon signal and the appearance of new signals corresponding to the urethane (B1682113) linkage (-NH-COO-) would be key indicators of a successful reaction.

Two-dimensional (2D) NMR experiments are powerful tools for deciphering complex molecular structures by revealing correlations between different nuclei. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear technique would identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.org It would be instrumental in assigning the specific positions of protons on the aromatic rings by showing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, greatly simplifying the assignment process.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular skeleton, for instance, by showing a correlation between the methylene protons and the carbons of both aromatic rings, confirming their connectivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

IR and Raman spectroscopy are used to identify functional groups within a molecule by measuring the vibrations of chemical bonds. researchgate.net

The most prominent and diagnostically important feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. researchgate.netresearchgate.net This band typically appears in the region of 2250-2280 cm⁻¹. researchgate.netresearchgate.net Its presence is a clear confirmation of the isocyanate functionality. Raman spectroscopy would also show a characteristic band for the isocyanate group. chemicalbook.comchemicalbook.com

Table 1: Expected IR Absorption Bands for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2280 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

This table is generated based on general spectroscopic principles, not specific experimental data for the target compound.

IR spectroscopy is exceptionally useful for monitoring the progress of reactions involving isocyanates. thermofisher.com During the formation of a polyurethane, the isocyanate group reacts with a hydroxyl group to form a urethane linkage. This can be observed in real-time by monitoring the disappearance of the strong -NCO band at ~2270 cm⁻¹ and the simultaneous appearance of new bands. researchgate.netresearchgate.net These new bands include the N-H stretching vibration (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretching vibration (around 1700 cm⁻¹). researchgate.netresearchgate.net Similarly, reaction with an amine to form a urea (B33335) linkage would also lead to the disappearance of the isocyanate peak and the appearance of characteristic urea bands.

Mass Spectrometry (MS) for Molecular Weight and Adduct Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For "this compound," the monoisotopic mass is calculated to be 264.089878 g/mol . epa.gov High-resolution mass spectrometry would be able to confirm this exact mass, thereby verifying the elemental composition of the molecule. The technique can also be used to characterize adducts, which are products formed when the isocyanate reacts with other molecules. uni.lu

X-ray Crystallography for Elucidating Solid-State Structures of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of "this compound" itself might be challenging due to its reactivity, derivatives of this compound can be synthesized and crystallized to provide invaluable insights into its conformational preferences, bond lengths, bond angles, and intermolecular interactions in the solid state.

For instance, reacting the diisocyanate with a mono-functional alcohol would yield a stable diurethane derivative. The crystal structure of this derivative would reveal the relative orientation of the tolyl and benzyl (B1604629) rings, the conformation of the urethane linkages, and the hydrogen bonding networks that dictate the packing in the solid state. This information is crucial for understanding the structure-property relationships in the resulting polymers. Although no specific crystallographic data for derivatives of this compound were found, studies on other aromatic diisocyanate derivatives provide a template for what could be expected.

Table 4: Hypothetical Crystallographic Data for a Diurethane Derivative of this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Key Bond Lengths (Å) | C-N (urethane), C=O (urethane), C-O (urethane) |

| Key Bond Angles (°) | Dihedral angle between the aromatic rings |

| Intermolecular Interactions | Hydrogen bonds (N-H···O=C), π-π stacking |

The structural data obtained from X-ray crystallography can be correlated with the macroscopic properties of materials derived from this diisocyanate, aiding in the rational design of new polymers with desired characteristics.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 3-(o-isocyanatobenzyl)-o-tolyl isocyanate, DFT calculations would provide deep insights into its stability, reactivity, and the behavior of its key functional groups.

Molecular Orbital Analysis of the Isocyanate Group and Its Aromatic Environment

A primary application of DFT in this context is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding chemical reactivity.

HOMO Analysis: The HOMO is typically associated with the ability of a molecule to donate electrons. In an aromatic diisocyanate, the HOMO is often distributed across the electron-rich aromatic rings. The analysis would reveal which parts of the molecule are most nucleophilic.

LUMO Analysis: The LUMO represents the ability to accept electrons. For an isocyanate, the LUMO is characteristically centered on the electrophilic carbon atom of the N=C=O group. The LUMO's energy level indicates the group's susceptibility to nucleophilic attack, a critical step in urethane (B1682113) formation.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. DFT calculations would precisely map these orbitals and quantify the energy gap, allowing for a comparison of the reactivity of the two distinct isocyanate groups within the molecule—one on the tolyl ring and one on the benzyl (B1604629) group.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table illustrates the type of data that would be generated from a DFT analysis to compare the reactivity of the two isocyanate groups.

| Property | Isocyanate Group (on Tolyl Ring) | Isocyanate Group (on Benzyl Group) |

| LUMO Energy (eV) | -1.25 | -1.35 |

| Partial Charge on C (of NCO) | +0.45 | +0.48 |

| HOMO-LUMO Gap (eV) | 4.50 | 4.40 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.

Theoretical Prediction of Reaction Pathways and Transition States in Nucleophilic Additions

DFT is instrumental in modeling the reaction mechanisms of isocyanates with nucleophiles, such as alcohols or amines, which is the basis of polyurethane chemistry. researchgate.netmdpi.com By calculating the potential energy surface for the reaction, chemists can identify the most likely reaction pathway.

This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (diisocyanate and nucleophile) and the final product (urethane) are optimized.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides insight into the geometry of the reaction. researchgate.net

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

For this compound, DFT could be used to determine if one of the two isocyanate groups has a lower activation energy for reaction with a given nucleophile, thus predicting its selective reactivity.

Molecular Dynamics (MD) Simulations of Polymerization and Polymer Chain Conformations

While DFT is excellent for single-molecule properties and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of large systems over time, such as the growth of a polymer chain and its subsequent organization. mdpi.comnih.gov

Investigation of Chain Growth Mechanisms and Polymerization Control

MD simulations can model the step-growth polymerization process by which diisocyanates and polyols form polyurethane. A simulation box would contain many diisocyanate and diol monomers, and their interactions would be simulated over time based on a force field that approximates the atomic forces.

These simulations can help investigate:

Rate of Polymerization: By tracking the formation of urethane bonds over time.

Chain Branching and Cross-linking: The potential for side reactions, such as the reaction of an isocyanate with a urethane group to form an allophanate (B1242929) linkage, can be assessed. researchgate.net This is crucial for controlling the final properties of the polymer.

Modeling of Intermolecular Interactions and Self-Assembly in Polymeric Systems

Once polymer chains are formed, MD simulations are used to study their conformational behavior and how they interact with each other. In polyurethanes, this is dominated by the phase separation of "hard segments" (derived from the diisocyanate) and "soft segments" (derived from the polyol).

MD simulations would model:

Hydrogen Bonding: The strong hydrogen bonds between the N-H and C=O groups of the urethane linkages are a primary driver of intermolecular interaction.

Phase Separation: Simulations can predict how chains will self-assemble, showing the formation of hard-segment domains within a soft-segment matrix. This micro-phase separation is fundamental to the elastomeric properties of many polyurethanes. acs.org

Table 2: Illustrative Data from MD Simulation of Polymer Properties This table shows example outputs from an MD simulation aimed at characterizing the resulting polymer.

| Parameter | Simulated Value |

| Radius of Gyration (Å) | 35.2 |

| Inter-chain H-Bonds (per chain) | 12.5 |

| Hard Segment Domain Size (nm) | 5.8 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for polymers derived from this compound.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Reactivity and Polymerization Behavior

QSAR is a computational modeling technique that attempts to find a statistical relationship between the chemical structure of a molecule and its biological or chemical activity. For a new diisocyanate, a QSAR model could be developed to predict its reactivity without the need for extensive laboratory experiments or computationally expensive DFT calculations for every derivative.

A hypothetical QSAR study for a series of related diisocyanates would involve:

Data Set Compilation: Gathering a set of diisocyanates with known experimental reactivity data (e.g., reaction rate constants).

Descriptor Calculation: For each molecule in the set, a large number of numerical "descriptors" are calculated. These can be electronic (e.g., partial charges from DFT), steric (e.g., molecular volume), or topological (e.g., branching indices).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates a selection of the most relevant descriptors to the observed reactivity.

The resulting QSAR equation could then be used to predict the reactivity of this compound based solely on its calculated descriptors. This approach is highly valuable for screening large numbers of potential monomers to identify candidates with desired reactivity profiles.

Chemical Transformations and Derivatization Strategies

Selective Functionalization of Isocyanate Groups in 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate

The presence of two distinct isocyanate moieties within the same molecule allows for sophisticated synthetic strategies involving selective functionalization. The differing electronic and steric environments of the benzylic isocyanate versus the aromatic tolyl isocyanate are the primary drivers of this selectivity.

The two isocyanate groups in this compound exhibit different levels of reactivity. The isocyanate group attached directly to the tolyl ring is an aromatic isocyanate, while the isocyanatobenzyl group is separated from its aromatic ring by a methylene (B1212753) (-CH2-) spacer, giving it benzylic/aliphatic character. Generally, aromatic isocyanates are more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring. researchgate.net However, the ortho-methyl group on the tolyl ring introduces significant steric hindrance, which can decrease the accessibility of the adjacent isocyanate group to incoming nucleophiles.

Consequently, the less sterically hindered isocyanatobenzyl group is expected to be more reactive towards bulky nucleophiles. For smaller, highly reactive nucleophiles, the electronic effects of the aromatic tolyl isocyanate might dominate. This differential reactivity allows for chemo- and regioselective reactions. By carefully selecting the nucleophile and controlling reaction conditions such as temperature, it is possible to functionalize one isocyanate group while leaving the other intact for subsequent transformations. For instance, reaction with a sterically demanding alcohol or amine at low temperatures would likely favor reaction at the more accessible benzylic isocyanate.

Isocyanates readily react with nucleophiles such as alcohols to form urethanes, with amines to form ureas, and with water to ultimately form an amine and carbon dioxide. wikipedia.orgnoaa.gov The relative rates of these reactions can be exploited for selective derivatization.

Table 1: Predicted Regioselective Reactions with Various Nucleophiles

| Nucleophile | Expected Major Product at Lower Temperatures | Controlling Factor |

|---|---|---|

| Sterically hindered alcohol (e.g., tert-butanol) | Urethane (B1682113) at the benzylic isocyanate position | Steric Hindrance |

| Primary amine (e.g., n-butylamine) | Urea (B33335) formation, potentially less selective but favoring the benzylic position initially | High reactivity of amines, steric effects |

| Water | Hydrolysis to an amine at the more reactive site, likely the benzylic position | Steric Hindrance |

For multi-step syntheses requiring sequential modification of the isocyanate groups, an orthogonal protection strategy is necessary. organic-chemistry.org This involves converting the isocyanate groups into temporarily inert functionalities that can be selectively removed under specific conditions without affecting other parts of the molecule. organic-chemistry.org

A common method for protecting isocyanates is to react them with a "blocking agent," such as a phenol (B47542) or an alcohol, to form a thermally labile urethane. ebrary.net This protected isocyanate is stable under certain conditions but can regenerate the original isocyanate group upon heating. ebrary.net

For this compound, an orthogonal approach could be implemented by leveraging the differential reactivity of the two NCO groups.

Kinetic Protection: React the molecule with one equivalent of a blocking agent (e.g., phenol) under kinetically controlled conditions (low temperature). This would preferentially block the more reactive isocyanate group (likely the benzylic one).

Orthogonal Blocking Agents: Utilize two different blocking agents with distinct deprotection conditions. For example, one isocyanate could be blocked as a urethane that is thermally cleaved, while the other is blocked with a reagent that forms a derivative cleavable under different conditions (e.g., chemically labile).

This strategy allows for the selective deprotection and subsequent reaction of one isocyanate group, while the other remains protected. organic-chemistry.org After the first modification is complete, the second protecting group can be removed to allow for functionalization of the second isocyanate group.

Derivatization for Advanced Analytical and Research Applications

The high reactivity of isocyanates makes their direct analysis challenging. Therefore, derivatization to stable compounds is a standard and essential practice for accurate quantification and purity assessment, as well as for applications in biochemical research. diva-portal.orgmdpi.com

To assess the purity of this compound, it must be converted into a stable, less reactive derivative suitable for chromatographic analysis. nih.gov Several derivatization methods are commonly employed for isocyanates. epa.gov

Urea Formation: A widely used method involves reacting the isocyanate with an amine to form a stable urea derivative. diva-portal.org Reagents like di-n-butylamine (DBA) or 1-(2-pyridyl)piperazine (B128488) (1,2-PP) are effective for this purpose. diva-portal.orgepa.gov The resulting bis-urea of this compound would be significantly less volatile and more thermally stable, making it ideal for analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. epa.govepa.gov

Hydrolysis and Diamine Derivatization: Another approach is to completely hydrolyze the diisocyanate to its corresponding diamine, in this case, 3-(o-aminobenzyl)-o-toluidine. researchgate.netnih.gov This hydrolysis is typically performed under acidic conditions. researchgate.netcdc.gov The resulting diamine is then derivatized, for example, through acylation with a reagent like ethyl chloroformate, to produce a stable compound that can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com

Table 2: Common Derivatization Strategies for Analytical Assessment of Diisocyanates

| Derivatization Reagent | Resulting Derivative | Analytical Technique | Reference |

|---|---|---|---|

| Di-n-butylamine (DBA) | Stable bis-urea | LC-MS | diva-portal.orgnih.gov |

| 1-(2-Pyridyl)piperazine (1,2-PP) | Stable bis-urea with strong UV chromophore | HPLC-UV | epa.gov |

| Acid/Base Hydrolysis followed by Ethyl Chloroformate | N-ethoxycarbonyl diamine | GC-MS | mdpi.com |

These methods provide robust and reproducible means to determine the purity and concentration of the target diisocyanate in various samples. mdpi.comnih.gov

Diisocyanates are effective cross-linking agents and are used for the chemical modification of biomolecules such as proteins and polysaccharides. researchgate.netresearchgate.netnih.gov The isocyanate groups react readily with nucleophilic functional groups present on the surface of these biomacromolecules. researchgate.net

Protein Cross-linking: In proteins, the most common targets for isocyanates are the primary amine groups of lysine (B10760008) side chains and the N-terminal amine. researchgate.netnih.gov The reaction of this compound with a protein would lead to the formation of stable urea linkages. As a bifunctional molecule, it can act as a cross-linker, connecting two different protein chains or creating intramolecular cross-links within a single protein. This is a key strategy for forming protein-based hydrogels and biomaterials with enhanced mechanical properties. nih.gov

Polysaccharide Modification: Polysaccharides like starch or cellulose (B213188) contain abundant hydroxyl (-OH) groups. These groups can react with isocyanates to form urethane linkages. researchgate.net Modifying starch with this compound could be used to improve its properties, for instance, by increasing its hydrophobicity or its compatibility with polymer matrices in biocomposites. researchgate.net

The differential reactivity of the two isocyanate groups in this compound could offer advanced bioconjugation strategies. It may be possible to first attach the molecule to a biomolecule via its more reactive isocyanate group, and then use the second, less reactive group to attach another molecule of interest, creating a tailored biomolecular conjugate.

Advanced Analytical Methodologies for Research Grade Characterization

Chromatographic Techniques for Purity and Molecular Weight Distribution Analysis

Chromatographic methods are fundamental in the analytical workflow for both the monomer and the resulting polymers, providing detailed information on purity, byproducts, and molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate and for monitoring the progress of polymerization reactions. Due to the thermal lability of isocyanates, HPLC, which operates at or near ambient temperatures, is preferable to gas chromatography for direct analysis of the monomer.

In a typical purity assay, a reversed-phase HPLC method is utilized, often with a C18 stationary phase. The diisocyanate sample is dissolved in a suitable organic solvent, such as acetonitrile, and injected into the instrument. A gradient elution profile, typically employing a mobile phase of acetonitrile and water, allows for the separation of the main compound from potential impurities like starting materials, isomers, and hydrolysis products. An ultraviolet (UV) detector is commonly used for quantification, as the aromatic rings in the molecule exhibit strong UV absorbance. The purity is determined by calculating the relative peak area of the this compound peak compared to the total area of all detected peaks.

During polymerization, HPLC can be used to track the consumption of the diisocyanate monomer over time. By analyzing aliquots of the reaction mixture at specific intervals, researchers can gain insights into the reaction kinetics, helping to optimize reaction conditions such as temperature, catalyst concentration, and reaction time.

Table 1: Representative HPLC Data for Purity Analysis of this compound

| Retention Time (min) | Peak Area | Area (%) | Identification |

| 2.8 | 1,500 | 0.5 | Impurity 1 |

| 4.1 | 2,700 | 0.9 | Impurity 2 |

| 7.5 | 295,800 | 98.6 | This compound |

While direct analysis of the high-boiling this compound by Gas Chromatography (GC) is challenging without derivatization, GC plays a critical role in analyzing the purity of volatile precursors and identifying any volatile byproducts. The quality of the starting materials, such as the corresponding amines or other precursors, is paramount to achieving a high-purity final product. GC can effectively separate and quantify impurities in these volatile starting materials.

Furthermore, when coupled with a mass spectrometer (GC-MS), this technique is highly effective for the identification and quantification of trace volatile organic compounds that may be present in the final diisocyanate product. These could include residual solvents from the synthesis or small molecules formed during side reactions.

For polymers synthesized from this compound, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution. SEC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules, which are excluded from the pores of the column packing material, travel a shorter path and elute first. Smaller molecules can penetrate the pores to varying extents and therefore have a longer path and elute later.

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF), and pumping it through a column packed with a porous gel. The system is calibrated using a set of well-characterized polymer standards with known molecular weights. From the resulting chromatogram, several important parameters can be calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. The PDI provides a measure of the breadth of the molecular weight distribution. These molecular weight parameters are critical as they directly influence the mechanical, thermal, and rheological properties of the final polymer.

Table 2: Typical SEC Results for a Polymer Derived from this compound

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 52,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 88,400 g/mol |

| Polydispersity Index (PDI) | 1.7 |

Capillary Electrophoresis (CE) for Advanced Isocyanate Analysis

Capillary Electrophoresis (CE) offers a high-resolution alternative for the analysis of isocyanates. Given that isocyanates are neutral molecules, a modification of the technique, Micellar Electrokinetic Chromatography (MEKC), is employed. In MEKC, a surfactant is added to the running buffer at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer.

CE provides advantages such as high separation efficiency, rapid analysis times, and minimal sample and solvent consumption. It can serve as a complementary technique to HPLC for purity verification and for the analysis of complex mixtures that may arise during synthesis or degradation studies of this compound.

Thermal Analysis Techniques in Polymer Research

Thermal analysis techniques are essential for characterizing the thermal properties of polymers derived from this compound, which dictate their processing conditions and end-use performance.

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal behavior of polymers. It measures the difference in heat flow between a sample and a reference as a function of temperature. For thermosetting polymers based on this compound, DSC is used to monitor the curing reaction, which is typically an exothermic process. The resulting thermogram provides information on the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (enthalpy of curing).

By performing DSC scans at multiple heating rates, kinetic parameters of the curing reaction, such as the activation energy, can be calculated using methods like the Kissinger or Flynn-Wall-Ozawa models. This information is vital for designing and optimizing industrial curing cycles.

Once the polymer is cured, DSC is used to determine its characteristic thermal transitions. The most important of these is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg defines the upper service temperature of the material in many applications. Other transitions, such as melting (Tm) and crystallization (Tc) temperatures for semi-crystalline polymers, can also be measured.

Table 3: Illustrative DSC Data for a Cured Polymer of this compound

| Parameter | Value |

| Curing Onset Temperature | 135 °C |

| Curing Peak Temperature | 168 °C |

| Enthalpy of Curing (ΔH) | 320 J/g |

| Glass Transition Temperature (Tg) | 195 °C |

Thermogravimetric Analysis (TGA) for Thermal Stability Investigations

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of chemical compounds. This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere. The resulting data provides valuable insights into the thermal decomposition profile of the material, including the onset of decomposition, the temperature ranges of discrete decomposition stages, and the mass of any residual material.

For the compound this compound, a detailed examination of its thermal stability through TGA would be essential to understand its behavior at elevated temperatures, a crucial parameter for its storage, handling, and application in various chemical syntheses.

A typical TGA experiment for this compound would involve heating a small, precisely weighed sample in an inert atmosphere, such as nitrogen, from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min). The resulting TGA curve would plot the percentage of the initial sample mass remaining as a function of temperature.

Key Parameters from TGA of this compound

| Parameter | Description |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant thermal decomposition begins, identified as the initial point of mass loss in the TGA curve. This is a primary indicator of the compound's thermal stability. |